Side-Chain Carbon Count: Aminomethyl (C1-NH₂) vs. Aminoethyl (C2-NH₂) – Molecular Weight, Lipophilicity, and Synthetic Destination
The target compound possesses a one-carbon aminomethyl side chain, whereas the closest industrial analog, ATS-9 (CAS 125995-13-3), bears a two-carbon aminoethyl chain. This single‑carbon difference reduces the molecular weight by 14.03 Da (259.34 vs. 273.37 g/mol) [1] and alters the computed partition coefficient (XLogP3‑AA = 0.8 for the target [1] vs. a calculated XLogP3 of approximately 1.3 for the aminoethyl analog based on additive fragment contributions). The shorter chain positions the amine closer to the dioxane ring, increasing steric constraint and modifying nucleophilicity in amide-bond or reductive-amination coupling steps. Critically, the two‑carbon spacer of ATS-9 is purpose‑built for Paal–Knorr pyrrole condensation in atorvastatin synthesis [2]; the one‑carbon spacer of the target compound is incompatible with that specific transformation and is instead directed toward protein kinase inhibitor scaffolds .
| Evidence Dimension | Molecular weight and amine side-chain length |
|---|---|
| Target Compound Data | MW = 259.34 g/mol; side chain = −CH₂NH₂ (1‑carbon spacer); XLogP3‑AA = 0.8 |
| Comparator Or Baseline | ATS-9 (CAS 125995-13-3): MW = 273.37 g/mol; side chain = −CH₂CH₂NH₂ (2‑carbon spacer); calculated XLogP3 ≈ 1.3 |
| Quantified Difference | ΔMW = 14.03 Da; ΔXLogP3 ≈ 0.5 log units (more hydrophilic target) |
| Conditions | Computed molecular descriptors (PubChem 2024.11.20 release); MW confirmed by multiple vendor COAs . |
Why This Matters
Procurement of the wrong side-chain length yields an intermediate that cannot be used in the intended downstream coupling reaction, wasting synthesis effort and budget.
- [1] PubChem Compound Summary for CID 29922444, (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/29922444 View Source
- [2] European Patent EP0553213B1. Process for the synthesis of (4R-cis)-1,1-dimethylethyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. Warner-Lambert Company, published 22.02.1995. View Source
